molecular formula C19H25N5O B2423434 1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 1904222-71-4

1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2423434
CAS No.: 1904222-71-4
M. Wt: 339.443
InChI Key: WMZXWCIXJYXPMZ-UHFFFAOYSA-N
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Description

1-Methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrole derivatives and features a cinnolinyl group attached to a piperidinyl moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-pyrrole-2-carboxamide with 5,6,7,8-tetrahydrocinnolin-3-ylpiperidin-4-yl under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

  • Pyrrole-2-carboxamide derivatives

  • Cinnolinyl-containing molecules

  • Piperidinyl derivatives

Properties

IUPAC Name

1-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-23-10-4-7-17(23)19(25)20-15-8-11-24(12-9-15)18-13-14-5-2-3-6-16(14)21-22-18/h4,7,10,13,15H,2-3,5-6,8-9,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZXWCIXJYXPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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